N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide
Overview
Description
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide is a complex organic compound featuring a pyridazine ring substituted with a methanesulfonyl group and a phenyl ring, which is further substituted with a nitrobenzamide group
Preparation Methods
The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through cyclization reactions involving hydrazine derivatives and diketones.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonation reactions using methanesulfonyl chloride in the presence of a base such as pyridine.
Coupling with Phenyl Ring: The pyridazine derivative is then coupled with a phenyl ring through a Suzuki coupling reaction using palladium catalysts.
Nitration and Amidation: The final steps involve nitration of the phenyl ring followed by amidation to introduce the nitrobenzamide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for sulfonation and nitration, and reducing agents for reduction reactions. Major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzamides.
Scientific Research Applications
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biology: It is used in biological assays to study enzyme inhibition and protein interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Industry: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation in cancer cells, making it a potential therapeutic agent.
Comparison with Similar Compounds
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide can be compared with other pyridazine derivatives, such as:
2-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide: This compound has a similar structure but with a chlorine substituent, which may alter its reactivity and biological activity.
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-methylbenzamide: This derivative has a methyl group instead of a nitro group, which can affect its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5S/c1-28(26,27)17-10-9-16(20-21-17)13-3-2-4-14(11-13)19-18(23)12-5-7-15(8-6-12)22(24)25/h2-11H,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMFYBCQIILZBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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